The synthesis of JB-11 isethionate involves several steps that typically include the formation of the isethionate salt from the parent compound, which is 5-methyl-6-[[3,4,5-trimethoxyphenyl]amino]methyl]-2,4-quinazolinediamine. The process may include:
Specific parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity but are often proprietary or not publicly disclosed.
The molecular structure of JB-11 isethionate can be described as follows:
The compound's three-dimensional conformation influences its interaction with biological targets, particularly dihydrofolate reductase.
JB-11 isethionate undergoes various chemical reactions relevant to its pharmacological activity:
Quantitative data on these reactions often include IC50 values (concentration required to inhibit 50% of enzyme activity) which are reported as approximately 4.74 nM for human dihydrofolate reductase .
The mechanism of action for JB-11 isethionate primarily involves:
This multifaceted mechanism underscores its potential utility in treating both bacterial infections and certain cancers.
JB-11 isethionate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent.
JB-11 isethionate has a range of scientific applications:
JB-11 isethionate (5-methyl-6-(((3,4,5-trimethoxyphenyl)amino)methyl)quinazoline-2,4-diamine 2-hydroxyethane-1-sulfonate) represents a structurally complex organosulfonate compound that has garnered significant research interest due to its dual function as a dihydrofolate reductase (DHFR) inhibitor and bioactive antimicrobial agent. This synthetic sulfonate derivative exemplifies the strategic integration of sulfonate chemistry to enhance the physicochemical properties and biological targeting capabilities of pharmacophores. With the molecular formula C₂₁H₂₉N₅O₇S and a molecular weight of 495.55 g/mol, its isethionate moiety confers distinctive aqueous solubility characteristics while maintaining membrane permeability—a critical balance in drug design [1] [2]. Contemporary investigations focus on its mechanisms against opportunistic pathogens and neoplastic cells, positioning it at the intersection of antimicrobial development and anticancer research.
The development of sulfonate chemistry traces back to the mid-19th century with the isolation of taurine (2-aminoethanesulfonate) from bovine bile (1827), marking the first characterization of natural sulfonates. The synthetic era commenced in 1869 with the laboratory synthesis of isethionic acid (2-hydroxyethanesulfonic acid), laying the groundwork for complex sulfonate esters. By the mid-20th century, the discovery of sulfonate surfactants revolutionized cosmetic chemistry, with sodium cocoyl isethionate (SCI) emerging as a gold-standard mild surfactant due to its skin compatibility and rich lathering properties [3] [9]. This period witnessed systematic nomenclature development where "-sulfonate" denoted the SO₃⁻ group attachment and "isethionate" specifically indicated 2-hydroxyethylsulfonate esters. The "JB-11" designation follows pharmacological code conventions, with "JB" identifying the research series and "11" specifying the compound iteration. Its CAS registry (82935-04-4) and IUPAC name reflect the quinazoline-isethionate hybrid structure, distinguishing it from simpler alkylsulfonates [1].
Table 1: Historical Milestones in Sulfonate Chemistry Relevant to JB-11 Development
Time Period | Key Advancement | Impact on JB-11 Research |
---|---|---|
1827 | Taurine isolation from biological sources | Revealed biological significance of organosulfonates |
1869 | First synthesis of isethionic acid | Provided foundational chemistry for ester derivatives |
Mid-20th Century | Development of sodium cocoyl isethionate (SCI) | Established isethionate ester stability profiles |
1980s-1990s | Antifolate agents (e.g., trimetrexate) development | Informed DHFR-targeting strategy in JB-11 design |
21st Century | Bacterial TRAP transporter characterization | Elucidated microbial isethionate uptake mechanisms |
JB-11 isethionate occupies a distinctive niche in organosulfonate taxonomy, characterized by three classification axes:
Table 2: Physicochemical Properties of JB-11 Isethionate
Property | Value | Method/Notes |
---|---|---|
IUPAC Name | 5-methyl-6-(((3,4,5-trimethoxyphenyl)amino)methyl)quinazoline-2,4-diamine 2-hydroxyethane-1-sulfonate | Systematic nomenclature |
Molecular Formula | C₂₁H₂₉N₅O₇S | Elemental analysis: C,50.90%; H,5.90%; N,14.13%; O,22.60%; S,6.47% |
Molecular Weight | 495.55 g/mol | Exact mass: 495.179 Da |
Appearance | White to off-white solid | Crystalline powder |
Solubility | Soluble in DMSO (>50 mg/mL); insoluble in water or ethanol | Formulated in DMSO for biological studies |
LogP | 3.92 | Indicates moderate lipophilicity |
Pharmacological Classification: Functionally, JB-11 isethionate acts as a competitive DHFR inhibitor with nanomolar efficacy against human and parasitic isoforms. Biochemical assays demonstrate IC₅₀ values of 4.74 nM (human DHFR) and 1.35 nM (Toxoplasma gondii DHFR), surpassing many classical antifolates in selectivity for pathogenic targets. This inhibition depletes tetrahydrofolate cofactors, disrupting pyrimidine biosynthesis and causing cytotoxic nucleotide imbalances. Its isethionate moiety enhances cellular uptake in prokaryotic and eukaryotic systems compared to non-sulfonated analogs, as verified in SNU-C4 and NCI-H630 cancer cell lines where 0.1 mM exposure achieved 50-60% growth inhibition [2] [5].
Microbial Substrate Classification: In sulfate-reducing bacteria (e.g., Oleidesulfovibrio alaskensis), JB-11's isethionate component potentially interacts with TRAP-type transporters (Tripartite ATP-independent Periplasmic transporters). These employ a periplasmic binding protein (OaIseP; KD = 0.95 µM for isethionate) that undergoes substrate-induced conformational closure, as confirmed by X-ray crystallography. This places it within the C2-sulfonate assimilation pathway utilized by pathogens like Bilophila wadsworthia for energy conservation—though JB-11 itself is not metabolized [4] [5] [7].
Despite promising pharmacological profiles, critical knowledge gaps impede JB-11 isethionate's research translation:
Empirical Synthesis Challenges: Current protocols (e.g., MedKoo Biosciences) require custom synthesis with lead times of 2-4 months and minimum 1-gram batches due to low yields in quinazoline-isethionate coupling. The absence of published catalytic methodologies or green chemistry approaches (e.g., microwave-assisted synthesis) restricts material accessibility, with purity verification relying solely on >98% HPLC without orthogonal characterization [1].
Bacterial Resistance Mechanisms: While JB-11 inhibits DHFR in Toxoplasma gondii and cancer models, its efficacy against sulfonate-metabolizing pathogens (e.g., Bilophila wadsworthia) remains uncharacterized. Crucially, bacteria employing isethionate microcompartments (BMCs) for sulfite generation may develop resistance through:
Table 3: Critical Research Gaps and Proposed Investigative Approaches
Knowledge Gap | Research Barrier | Proposed Resolution Strategy |
---|---|---|
Synthetic Inefficiency | Multi-step synthesis with <5% yield | Develop one-pot quinazoline-isethionate coupling using phase-transfer catalysts |
Metabolic Fate in Microbiome | Unknown degradation by gut sulfidogens | Isotope tracing (¹³C-JB-11) in B. wadsworthia co-cultures |
Target Selectivity | Potential off-target DHFR binding | Crystallize JB-11-human DHFR complex for binding site analysis |
Detection Sensitivity | No LC-MS/MS protocol for biological samples | Optimize ESI-negative mode detection using m/z 494→78 transition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7